ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Addition of the difluoromethyl group: This can be introduced using difluoromethylating agents under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: This compound shares the bromophenyl group but lacks the pyrazolo[3,4-b]pyridine core.
ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: Similar in structure but with an additional bromine atom.
Uniqueness
ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is unique due to its combination of the pyrazolo[3,4-b]pyridine core, bromophenyl group, and difluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2N3O2/c1-3-26-15(25)9-24-18-16(10(2)23-24)13(17(20)21)8-14(22-18)11-4-6-12(19)7-5-11/h4-8,17H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCAMQBHMDSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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